Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Description
Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate is a complex heterocyclic compound characterized by:
- Core structure: A thieno[2,3-d]pyrimidinone scaffold, a fused bicyclic system combining thiophene and pyrimidinone rings.
- Substituents: A 5-methylfuran-2-yl group at position 5 of the thienopyrimidinone core. A prop-2-enyl (allyl) group at position 3. A sulfanylacetyl linker connecting the core to a methyl 4-aminobenzoate ester.
Properties
IUPAC Name |
methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-4-11-27-22(29)20-17(18-10-5-14(2)32-18)12-33-21(20)26-24(27)34-13-19(28)25-16-8-6-15(7-9-16)23(30)31-3/h4-10,12H,1,11,13H2,2-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZFNMGCZAKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate, identified by its CAS number 299904-95-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C18H13N O4 S2
- Molecular Weight : 371.43 g/mol
- SMILES Notation : OC(=O)c1cccc(c1)c2oc(\C=C\3/SC(=S)N(CC=C)C3=O)cc2
This structure incorporates various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thieno[2,3-d]pyrimidine derivatives and subsequent modifications to introduce the furan and benzoate moieties. The specific synthetic pathways often utilize reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and other coupling agents to facilitate amide bond formation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
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Antibacterial Properties : In vitro studies have shown that derivatives containing thieno[2,3-d]pyrimidine structures possess moderate to excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound Bacterial Strain Zone of Inhibition (mm) Compound A S. aureus 15 Compound B E. coli 12
Antifungal Activity
The antifungal efficacy of similar compounds has also been documented, with notable activity against fungi such as Candida albicans and Aspergillus niger. The mechanism is believed to involve disruption of fungal cell wall synthesis .
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example:
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Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer)
Cell Line IC50 (µM) MCF7 20 HeLa 15
These findings indicate a promising avenue for further research into its potential as an anti-cancer agent .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that modified thieno[2,3-d]pyrimidine derivatives could overcome resistance in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating resistant infections .
- Fungicidal Applications : Another case study reported the successful application of related compounds in agricultural settings, where they were used to control fungal pathogens in crops, showcasing their utility beyond medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison with Sulfonylurea Herbicides (Triazine-Based)
Representative Compounds :
| Feature | Target Compound | Sulfonylurea Herbicides |
|---|---|---|
| Core Structure | Thieno[2,3-d]pyrimidinone | 1,3,5-Triazine |
| Key Substituents | 5-Methylfuran, allyl, sulfanylacetyl | Methoxy, methylamino, trifluoroethoxy |
| Functional Groups | Methyl benzoate ester, sulfanylacetyl | Sulfonylurea, methyl benzoate ester |
| Potential Applications | Unknown (hypothetical: kinase inhibition, antimicrobial) | Herbicides (ALS enzyme inhibitors) |
Key Differences :
Comparison with Sulfonamide Derivatives (Azetidinone/Pyrimidine-Based)
Representative Compound :
| Feature | Target Compound | Sulfonamide Derivative |
|---|---|---|
| Core Structure | Thieno[2,3-d]pyrimidinone | Azetidinone (β-lactam) and pyrimidine |
| Key Substituents | 5-Methylfuran, allyl | 5-Nitro-furan, chlorinated azetidinone |
| Functional Groups | Sulfanylacetyl, methyl benzoate | Sulfonamide, Schiff base |
| Potential Applications | Unknown (hypothetical: antimicrobial) | Antimicrobial (nitro-furan groups are associated with bioactivity) |
Key Differences :
- The sulfanylacetyl linker in the target compound could provide greater conformational flexibility compared to the rigid β-lactam ring in the sulfonamide derivative .
Research Findings and Hypotheses
Physicochemical Properties (Inferred)
- Lipophilicity : The allyl and methylfuran groups in the target compound may increase logP compared to polar sulfonylureas, suggesting better tissue penetration.
- Solubility : The methyl benzoate ester could reduce aqueous solubility relative to sulfonamide derivatives, impacting bioavailability.
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core
The thieno[2,3-d]pyrimidin-4-one scaffold serves as the central heterocyclic framework. Source and provide foundational approaches for constructing this system via the Gewald reaction , which involves cyclocondensation of a ketone, ethyl cyanoacetate, and sulfur in the presence of a base. For example, 2-aminothiophene-3-carboxylate esters are synthesized from butyraldehyde and ethyl cyanoacetate under reflux conditions . Subsequent cyclization with chlorformamidine hydrochloride at 120–125°C in dimethyl sulfoxide (DMSO) yields 2-amino-6-alkylthieno[2,3-d]pyrimidin-4(3H)-ones .
Key Reaction Conditions :
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Temperature : 120–125°C under nitrogen atmosphere.
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Solvent : DMSO or ethanol.
Halogenation at Position 5 for Cross-Coupling
Position 5 of the thieno[2,3-d]pyrimidine core requires halogenation to enable subsequent Suzuki or Ullmann couplings. Source highlights challenges in direct bromination or iodination, necessitating alternative methods. Mercuration-iodination proves effective: treatment with mercuric acetate in glacial acetic acid forms a 5-chloromercuri intermediate, which is then iodinated with iodine in dichloromethane to yield 5-iodothieno[2,3-d]pyrimidin-4-one .
Critical Parameters :
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Mercuration : 100°C for 3 hours in acetic acid.
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Iodination : Room temperature for 5 hours.
Incorporation of the Sulfanylacetyl Spacer
The sulfanylacetyl group is introduced via nucleophilic substitution or thiol-ene coupling. Source employs palladium-catalyzed C–S bond formation between 5-substituted thieno[2,3-d]pyrimidines and thiols. Reaction of the iodinated derivative with mercaptoacetic acid in the presence of Pd₂(dba)₃ and Xantphos ligand at 80°C for 6 hours yields the sulfanylacetyl intermediate .
Alternative Pathway :
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves forming an amide bond between the sulfanylacetyl moiety and methyl 4-aminobenzoate. Source and outline esterification and amidation protocols. Activation of the carboxylic acid (from mercaptoacetic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with the amine.
Reaction Setup :
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Coupling Agents : EDC/HOBt or DCC/DMAP.
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Solvent : Dichloromethane or DMF.
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Temperature : Room temperature for 12–24 hours.
Analytical Characterization and Validation
Each intermediate and the final product require rigorous characterization:
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NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity.
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Mass Spectrometry : High-resolution MS validates molecular weight.
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X-ray Crystallography : Source utilized single-crystal X-ray analysis to resolve structural ambiguities in analogous compounds .
Challenges and Optimization Opportunities
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Regioselectivity in Halogenation : Direct iodination at position 5 remains challenging, necessitating mercuration-iodination .
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Thiol Coupling Efficiency : Palladium catalysts may require ligand optimization to improve C–S bond formation yields .
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Amidation Side Reactions : Competing ester hydrolysis necessitates controlled pH and anhydrous conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate, and how can purity be validated?
- Methodology :
- Stepwise synthesis : Begin with constructing the thieno[2,3-d]pyrimidin-4-one core via cyclization of substituted thioureas with α,β-unsaturated ketones. Introduce the prop-2-enyl group via nucleophilic substitution or Mitsunobu reactions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water).
- Purity validation : Employ HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to achieve ≥98% purity .
Q. How can the structure of this compound be rigorously characterized?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Mass spectrometry (ESI-TOF) for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction to resolve bond lengths, angles, and spatial arrangement of the furan-thienopyrimidine hybrid structure .
- Key metrics : Compare experimental NMR shifts (e.g., furan C-2 proton at δ 6.2–6.5 ppm) with computational models (DFT/B3LYP) .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Approach :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antioxidant activity : Assess radical scavenging (DPPH/ABTS assays) and total phenolic content (Folin-Ciocalteu method) .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s mechanism of action in kinase inhibition?
- Experimental design :
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and inhibition constants (Ki) .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with ATP-binding pockets) .
- Cellular validation : Combine Western blotting (phosphorylation status of downstream targets) with siRNA knockdown to confirm target specificity .
Q. What methodologies address stability and degradation under environmental or physiological conditions?
- Stability protocols :
- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C, monitor degradation via LC-MS/MS. Identify hydrolytic cleavage sites (e.g., ester or amide bonds) .
- Photodegradation : Expose to UV-Vis light (300–800 nm) in a solar simulator; quantify degradation products using HRMS .
Q. How should contradictory data in biological activity or synthetic yields be resolved?
- Troubleshooting :
- Replication : Repeat experiments with stricter controls (e.g., anhydrous conditions for moisture-sensitive steps) .
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability in synthetic yields or IC50 values .
- Advanced analytics : Use 2D NMR (HSQC, HMBC) to confirm structural integrity if unexpected bioactivity arises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
